2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with a pyrimidine ring, and a thione group at the 4-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-component reactions. One common method is the one-pot synthesis involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . This reaction is carried out under reflux conditions, and the product is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product . These methods also reduce reaction times and improve safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown anticancer activity.
Pyrido[2,3-d]pyrimidine derivatives: Known for their therapeutic potential in various diseases.
Uniqueness
2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its specific structural features, such as the methoxyphenyl group and the thione moiety, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit PARP-1 with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-21-15-9-5-3-7-12(15)16-19-17-13(18(23)20-16)10-11-6-2-4-8-14(11)22-17/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUZVCSVGVCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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